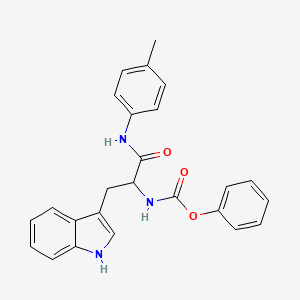![molecular formula C18H20N4O8S2 B11531828 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B11531828.png)
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, each linked to a 2-methyl-5-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl groups can be reduced to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 1,4-Bis[(2-methyl-5-aminophenyl)sulfonyl]piperazine.
Reduction: Formation of 1,4-Bis[(2-methyl-5-thiolphenyl)sulfonyl]piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The nitro groups can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-nitrophenyl)piperazine: Similar structure but lacks the methyl groups.
1,4-Bis(2-chloro-5-nitrophenyl)piperazine: Similar structure but has chloro groups instead of methyl groups.
1,4-Bis(2-methyl-5-aminophenyl)sulfonyl]piperazine: Similar structure but with amino groups instead of nitro groups.
Uniqueness
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both methyl and nitro groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H20N4O8S2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1,4-bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C18H20N4O8S2/c1-13-3-5-15(21(23)24)11-17(13)31(27,28)19-7-9-20(10-8-19)32(29,30)18-12-16(22(25)26)6-4-14(18)2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
DFFYTMUFUXFNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11531758.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11531765.png)
![N-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B11531768.png)
![6-Methoxy-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11531769.png)
![Prop-2-en-1-yl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate](/img/structure/B11531785.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N,N-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B11531790.png)
![(1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine](/img/structure/B11531803.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11531810.png)
![3-Fluoro-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11531820.png)
![heptyl N-{4-[(4-{[(heptyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B11531827.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide](/img/structure/B11531835.png)
![4-{4-[(1E)-1-{(2E)-[1-(2,4-difluorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11531837.png)
![(1S,2R,3aR)-2-(2-chlorophenyl)-7-fluoro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11531843.png)
